N-{3-[(3-chloro-2-methylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide
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Overview
Description
N-{3-[(3-chloro-2-methylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoxaline core, a sulfonamide group, and multiple substituents that contribute to its chemical properties and biological activities.
Preparation Methods
The synthesis of N-{3-[(3-chloro-2-methylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide involves several steps. One common method includes the reaction of 3-chloro-2-methylphenylamine with quinoxaline derivatives under specific conditions. The reaction typically requires a solvent such as ethanol and may involve catalysts to facilitate the process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding quinoxaline oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Scientific Research Applications
N-{3-[(3-chloro-2-methylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits potential antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{3-[(3-chloro-2-methylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Similar compounds include:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares structural similarities but differs in its core structure, leading to different biological activities.
Tolfenamic acid: Another structurally related compound with anti-inflammatory properties.
3-chloro-2-methylphenylthiourea: Used in the synthesis of various derivatives with potential biological activities.
N-{3-[(3-chloro-2-methylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide stands out due to its unique combination of functional groups, which contribute to its diverse range of applications and biological activities.
Properties
Molecular Formula |
C22H18ClFN4O2S |
---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
N-[3-(3-chloro-2-methylanilino)quinoxalin-2-yl]-4-fluoro-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H18ClFN4O2S/c1-13-12-15(24)10-11-20(13)31(29,30)28-22-21(25-17-9-5-6-16(23)14(17)2)26-18-7-3-4-8-19(18)27-22/h3-12H,1-2H3,(H,25,26)(H,27,28) |
InChI Key |
KFPVMSWTGHFQBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=C(C(=CC=C4)Cl)C |
Origin of Product |
United States |
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